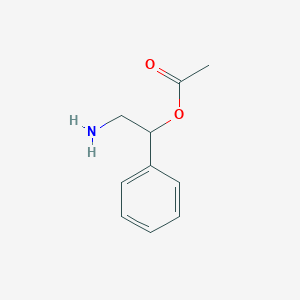

2-Amino-1-phenylethyl acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El acetato de 2-amino-1-feniletilo es un compuesto orgánico que pertenece a la clase de los ésteres. Se caracteriza por la presencia de un grupo amino unido a una porción de acetato de feniletilo.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del acetato de 2-amino-1-feniletilo generalmente implica la reacción de 2-amino-1-feniletanol con anhídrido acético o cloruro de acetilo. La reacción se lleva a cabo generalmente en presencia de una base como la piridina o la trietilamina para neutralizar los subproductos y facilitar la formación del éster. Las condiciones de reacción a menudo incluyen temperaturas moderadas y disolventes anhidros para garantizar altos rendimientos y pureza del producto.

Métodos de Producción Industrial

En un entorno industrial, la producción de acetato de 2-amino-1-feniletilo puede ampliarse utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de los parámetros de reacción como la temperatura, la presión y las concentraciones de los reactivos, lo que lleva a una producción eficiente y constante del compuesto. Además, el uso de catalizadores y condiciones de reacción optimizadas puede mejorar aún más el rendimiento y reducir los costes de producción.

Análisis De Reacciones Químicas

Tipos de Reacciones

El acetato de 2-amino-1-feniletilo experimenta diversas reacciones químicas, entre ellas:

Oxidación: El grupo amino puede oxidarse para formar los derivados nitro o imina correspondientes.

Reducción: El grupo éster puede reducirse al alcohol correspondiente.

Sustitución: El grupo amino puede participar en reacciones de sustitución nucleófila, lo que lleva a la formación de diversos derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan normalmente agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: Las reacciones de sustitución nucleófila suelen implicar reactivos como los haluros de alquilo o los cloruros de acilo en condiciones básicas o ácidas.

Principales Productos Formados

Oxidación: Derivados nitro o imina.

Reducción: Alcoholes correspondientes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

4. Aplicaciones en Investigación Científica

El acetato de 2-amino-1-feniletilo tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.

Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Se está investigando su potencial como agente terapéutico para diversas enfermedades.

Industria: Se utiliza en la producción de fragancias, sabores y otros productos químicos finos.

Aplicaciones Científicas De Investigación

2-Amino-1-phenylethyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mecanismo De Acción

El mecanismo de acción del acetato de 2-amino-1-feniletilo implica su interacción con dianas moleculares y vías específicas. El grupo amino puede formar puentes de hidrógeno con moléculas biológicas, influyendo en su estructura y función. Además, el grupo éster puede sufrir hidrólisis, liberando la porción activa de feniletilamina, que puede interactuar con diversos receptores y enzimas del organismo.

Comparación Con Compuestos Similares

Compuestos Similares

2-Feniletanol: Un compuesto relacionado con propiedades aromáticas similares pero que carece del grupo amino.

Acetato de 2-feniletilo: Estructura de éster similar pero sin el grupo amino.

Fenilalanina: Un aminoácido con una estructura de feniletilo similar pero con diferentes grupos funcionales.

Unicidad

El acetato de 2-amino-1-feniletilo es único debido a la presencia de un grupo amino y un grupo éster, lo que le permite participar en una amplia gama de reacciones químicas e interactuar con diversos objetivos biológicos.

Propiedades

IUPAC Name |

(2-amino-1-phenylethyl) acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(12)13-10(7-11)9-5-3-2-4-6-9/h2-6,10H,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLXDQDJEENQBCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(CN)C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Ethanone, 1-(3,4-dimethoxyphenyl)-2-[[1-(phenylmethyl)-1H-1,2,3,4-tetrazol-5-yl]thio]-](/img/structure/B11048335.png)

![1-Ethanone, 1-[5-acetyl-6-[4-(difluoromethoxy)phenyl]-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-](/img/structure/B11048343.png)

![2-{2-[4-(3,5-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]ethyl}phthalazin-1(2H)-one](/img/structure/B11048344.png)

![(4Z)-4-[(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)methylene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11048358.png)

![N-[2-(4-fluorophenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11048364.png)

![2-{[5-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11048367.png)

![1-(3-Amino-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-2-yl)ethan-1-one](/img/structure/B11048369.png)

![2-[1-Isopropyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-B][1,3]thiazolo[5,4-E]pyridin-7(6H)-YL]acetamide](/img/structure/B11048374.png)

![(4Z)-2-(3-chlorophenyl)-5-methyl-4-[(2E)-3-phenylprop-2-en-1-ylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11048377.png)

![4-Amino-1-(3-fluorophenyl)-7-(3-methoxyphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11048381.png)

![1-cycloheptyl-6-methyl-4-(thiophen-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11048391.png)

![[5-amino-4-cyano-2-(4-methoxyphenyl)furan-3(2H)-ylidene]propanedinitrile](/img/structure/B11048400.png)